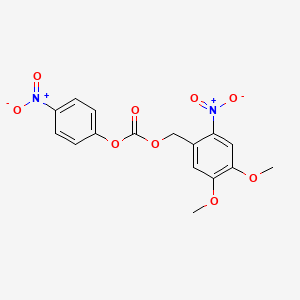![molecular formula C37H40O4 B12557896 [Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 188578-94-1](/img/structure/B12557896.png)
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is an organic compound with a complex structure that includes undecane, phenylene, and phenylmethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves a multi-step process. One common method includes the reaction of undecane-1,11-diol with 4-hydroxybenzophenone under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Decane-1,10-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- [Dodecane-1,12-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
Uniqueness
[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific chain length and the presence of both phenylene and phenylmethanone groups. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
188578-94-1 |
|---|---|
Molekularformel |
C37H40O4 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
[4-[11-(4-benzoylphenoxy)undecoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C37H40O4/c38-36(30-16-10-8-11-17-30)32-20-24-34(25-21-32)40-28-14-6-4-2-1-3-5-7-15-29-41-35-26-22-33(23-27-35)37(39)31-18-12-9-13-19-31/h8-13,16-27H,1-7,14-15,28-29H2 |
InChI-Schlüssel |
IQLABADTONXHQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)



![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)
![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)
![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)
